molecular formula C21H16ClN5O2S2 B2652611 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892729-76-9

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2652611
CAS No.: 892729-76-9
M. Wt: 469.96
InChI Key: JAWRCIDXHWMFEI-UHFFFAOYSA-N
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Description

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of the core tricyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the sulfonyl and amine groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent and reproducible results.

Chemical Reactions Analysis

Types of Reactions

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfur and nitrogen-containing compounds.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s sulfonyl and amine groups play a crucial role in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine stands out due to its tricyclic structure and the presence of multiple functional groups

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-12-8-13(2)10-15(9-12)23-19-18-17(6-7-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-4-14(22)11-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWRCIDXHWMFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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